molecular formula C14H19ClN2O2S B8110164 (3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide

(3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide

Cat. No.: B8110164
M. Wt: 314.8 g/mol
InChI Key: YBLSJMJYPHCCRO-TZMCWYRMSA-N
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Description

The compound (3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide is a complex organic molecule featuring a unique isothiazolo[4,5-d]azepine core This structure is characterized by a fused ring system containing sulfur and nitrogen atoms, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide typically involves multiple steps:

    Formation of the Isothiazolo[4,5-d]azepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of the 3-Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a suitable benzyl halide reacts with the core structure.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom to achieve the 1,1-dioxide form, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the isothiazolo[4,5-d]azepine core can undergo further oxidation, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be investigated for potential bioactivity, including enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications. The presence of the 3-chlorobenzyl group suggests potential activity against certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide exerts its effects would depend on its specific application. Generally, its activity could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways through inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (3aR,8aR)-2-Benzyl-octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide: Lacks the chlorine substituent, potentially altering its reactivity and biological activity.

    (3aR,8aR)-2-(3-Methylbenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide: Contains a methyl group instead of chlorine, which may affect its chemical properties and applications.

Uniqueness

The presence of the 3-chlorobenzyl group in (3aR,8aR)-2-(3-chlorobenzyl)octahydro-2H-isothiazolo[4,5-d]azepine 1,1-dioxide imparts unique reactivity and potential biological activity, distinguishing it from similar compounds. This substituent can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

(3aR,8aR)-2-[(3-chlorophenyl)methyl]-3,3a,4,5,6,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-13-3-1-2-11(8-13)9-17-10-12-4-6-16-7-5-14(12)20(17,18)19/h1-3,8,12,14,16H,4-7,9-10H2/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLSJMJYPHCCRO-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2C1CN(S2(=O)=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC[C@@H]2[C@H]1CN(S2(=O)=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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